3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid
CAS No.: 108446-79-3
Cat. No.: VC20813452
Molecular Formula: C18H15ClN2O2
Molecular Weight: 326.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108446-79-3 |
|---|---|
| Molecular Formula | C18H15ClN2O2 |
| Molecular Weight | 326.8 g/mol |
| IUPAC Name | 3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]propanoic acid |
| Standard InChI | InChI=1S/C18H15ClN2O2/c19-15-9-6-13(7-10-15)18-14(8-11-17(22)23)12-21(20-18)16-4-2-1-3-5-16/h1-7,9-10,12H,8,11H2,(H,22,23) |
| Standard InChI Key | VMLJRLMYIOMLFC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CCC(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CCC(=O)O |
Introduction
3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid is a synthetic organic compound belonging to the pyrazole class, characterized by its five-membered heterocyclic ring with two nitrogen atoms. This compound is of significant interest in various fields, including agricultural chemistry, pharmaceutical development, material science, analytical chemistry, and environmental science .
Agricultural Chemistry
This compound serves as a potent herbicide, effectively controlling unwanted weeds in various crops, thereby enhancing agricultural productivity. Its use helps minimize harm to crops, making it valuable for sustainable farming practices .
Pharmaceutical Development
3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid is explored for its anti-inflammatory properties, making it a candidate for developing new medications to treat conditions like arthritis. Its mechanism involves inhibiting specific enzymes related to inflammation, which could lead to novel therapeutic options .
Material Science
The compound is used in the synthesis of advanced materials, particularly in enhancing the performance of polymers and coatings. Its incorporation into materials can improve their durability and resistance to environmental factors .
Analytical Chemistry
It acts as a standard reference material in chromatography, aiding in the accurate analysis of complex mixtures in laboratories .
Environmental Science
The chemical is studied for its role in bioremediation processes, helping to break down pollutants in contaminated soils and water .
Synthesis Methods
The synthesis of 3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid typically involves the following steps:
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Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
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Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using 4-chlorobenzaldehyde.
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Formation of the Propionic Acid Moiety: The propionic acid group can be introduced through a carboxylation reaction.
Chemical Reactions
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Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
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Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, and alkoxides.
Comparison with Similar Compounds
Similar compounds include 3-(4-Bromophenyl)-1-phenylpyrazole-4-propionic acid, 3-(4-Methylphenyl)-1-phenylpyrazole-4-propionic acid, and 3-(4-Fluorophenyl)-1-phenylpyrazole-4-propionic acid. The presence of a chlorophenyl group in 3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid influences its chemical reactivity and biological activity, making it unique among these derivatives.
Safety and Regulations
The compound is classified with hazard codes indicating potential irritation to skin, eyes, and respiratory system. Safety statements recommend avoiding contact with skin and eyes and washing thoroughly after handling .
Data Table: Applications of 3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid
| Application Area | Benefits |
|---|---|
| Agricultural Chemistry | Potent herbicide for weed control |
| Pharmaceutical Development | Anti-inflammatory properties for arthritis treatment |
| Material Science | Enhances durability and environmental resistance of polymers and coatings |
| Analytical Chemistry | Standard reference material in chromatography |
| Environmental Science | Role in bioremediation processes |
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